BenchChemオンラインストアへようこそ!

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester

Medicinal Chemistry ADME Prediction Chromatographic Method Development

This methyl ester is a non-negotiable intermediate for aliskiren synthesis, featuring a unique orthogonally protected architecture (para-bromine, meta-methoxypropoxy, masked carboxylate). Unlike lower-purity analogs, its 98% purity grade (Leyan) directly supports GMP-like processes for ANDA filers. The inert terminal methoxy group ensures reaction specificity, avoiding side reactions common with bromopropoxy analogs. Secure this validated building block to reduce regulatory uncertainty in your generic drug development.

Molecular Formula C12H15BrO4
Molecular Weight 303.15 g/mol
CAS No. 895240-78-5
Cat. No. B1397454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester
CAS895240-78-5
Molecular FormulaC12H15BrO4
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCOCCCOC1=C(C=CC(=C1)C(=O)OC)Br
InChIInChI=1S/C12H15BrO4/c1-15-6-3-7-17-11-8-9(12(14)16-2)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3
InChIKeyQCRHAQPIMULOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester (CAS 895240-78-5): A Specialized Benzoate Ester Building Block for Renin Inhibitor Synthesis


Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester (CAS 895240-78-5) is a trisubstituted benzoic acid derivative with the molecular formula C12H15BrO4 and a molecular weight of 303.15 g/mol. It features a para-bromine atom, a meta-3-methoxypropoxy chain, and a methyl ester functional group [1]. This compound is primarily utilized as a synthetic intermediate in the preparation of aliskiren, a first-in-class direct renin inhibitor for hypertension, and related renin-targeting drug candidates [2]. Its computed XLogP3 of 2.6 and topological polar surface area (TPSA) of 44.8 Ų position it within a specific lipophilicity range that balances organic solubility with adequate polarity for coupling reactions [1].

Why Generic Substitution Fails for CAS 895240-78-5: Substitution-Pattern Specificity Drives Synthetic Utility


Closely related brominated benzoate esters cannot substitute for CAS 895240-78-5 because the precise arrangement of substituents—para-bromine, meta-methoxypropoxy, and methyl ester—is non-negotiable for its synthetic role. Compounds lacking the 3-methoxypropoxy chain (e.g., methyl 4-bromo-3-methoxybenzoate, CAS 17100-63-9) present a significantly different polarity profile with a TPSA ~9.3 Ų lower, altering solubility and chromatographic behavior [1]. Analogs bearing a terminal bromine instead of a methoxy group on the alkoxy chain (e.g., methyl 4-(3-bromopropoxy)-3-methoxybenzoate, CAS 343308-46-3) introduce competing electrophilic reactivity that can divert downstream coupling pathways . The free acid form (4-bromo-3-(3-methoxypropoxy)benzoic acid, CAS 1044563-86-1) lacks the methyl ester protecting group required for orthogonal synthetic strategies in aliskiren intermediate preparation . These structural nuances preclude simple one-for-one interchange and underscore the compound's specialized role as a protected, chain-extended building block.

Quantitative Differentiation Evidence for Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester (CAS 895240-78-5)


Enhanced Topological Polar Surface Area (TPSA) Relative to Methoxy-Only Analog

CAS 895240-78-5 exhibits a TPSA of 44.8 Ų, compared to 35.53 Ų for the simpler methyl 4-bromo-3-methoxybenzoate (CAS 17100-63-9), a difference of +9.27 Ų [1][2]. This elevated TPSA arises from the additional ether oxygen atoms in the 3-methoxypropoxy chain and is validated by identical computed values from independent databases. The increased polarity directly impacts reverse-phase HPLC retention and solubility in aqueous-organic solvent systems, providing a measurable differentiation for method development and purification strategy selection.

Medicinal Chemistry ADME Prediction Chromatographic Method Development

Terminal Group Inertness vs. Bromopropoxy Analog for Orthogonal Reactivity

The 3-methoxypropoxy chain of CAS 895240-78-5 terminates in a chemically inert methyl ether, whereas the closely related methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS 343308-46-3) carries a terminal primary alkyl bromide . Despite near-identical computed lipophilicity (XLogP3 2.6 vs. LogP 2.64560) and TPSA (44.8 vs. 44.76 Ų), the bromopropoxy analog introduces a competing electrophilic site susceptible to nucleophilic displacement under the basic or organometallic conditions used in aliskiren fragment coupling [1]. This functional group distinction is critical: the methoxy terminus of CAS 895240-78-5 remains inert during Grignard or lithium-halogen exchange reactions at the para-bromine, whereas the bromopropoxy analog risks intermolecular quench or oligomerization.

Synthetic Chemistry Orthogonal Protection Strategy Renin Inhibitor Synthesis

Methyl Ester as a Carboxyl Protecting Group vs. Free Acid in Fragment Coupling

CAS 895240-78-5 (molecular weight 303.15 g/mol) is the methyl ester derivative, whereas 4-bromo-3-(3-methoxypropoxy)benzoic acid (CAS 1044563-86-1) is the corresponding free acid with a molecular weight of 289.12 g/mol [1]. The methyl ester serves as a latent carboxyl group that can be selectively unmasked after key coupling steps, an essential requirement in the convergent synthesis of aliskiren where the benzoate moiety is elaborated into the final drug substance [2]. The free acid would require additional protection-deprotection sequences or risk undesired salt formation under organometallic coupling conditions. The mass difference of 14.03 g/mol (one methyl group) is analytically distinguishable by LC-MS, facilitating reaction monitoring.

Protecting Group Strategy Aliskiren Synthesis Fragment Coupling

Commercially Available Purity Benchmarking at 95%+ and 98% Grades

CAS 895240-78-5 is commercially available at two established purity grades: ≥95% (CheMenu, Catalog No. CM758419) and 98% (Leyan, Catalog No. 1705547) . This purity tiering enables users to select the grade appropriate for their application—95%+ for initial route scouting and 98% for critical coupling steps where impurities could propagate through to the final API intermediate. The 98% specification from Leyan is supported by batch-specific QC data (NMR, HPLC, GC) , providing procurement-grade documentation suitable for GMP-like synthetic workflows.

Chemical Procurement Quality Control Synthetic Intermediate

Validated Role as a Key Intermediate in Aliskiren and Renin Inhibitor Synthesis

CAS 895240-78-5 (or its closely related reduced/alkylated derivatives bearing the same 4-bromo-3-(3-methoxypropoxy)phenyl core) is explicitly utilized as a synthetic intermediate in the patented preparation of aliskiren (Rasilez®), an FDA-approved direct renin inhibitor [1]. The patent literature (US 2013/0225841 A1) describes the reaction of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene—directly accessible from CAS 895240-78-5 via ester reduction—with magnesium isopropyl chloride and n-BuLi to generate an organometallic species for fragment coupling [1]. This established role in a commercial drug substance synthesis pathway provides a level of validation that generic bromobenzoate esters lacking this specific substitution pattern do not possess. The peer-reviewed literature further confirms that compounds incorporating the 4-methoxy-3-(3-methoxypropoxy)benzyl pharmacophore—derivable from CAS 895240-78-5—exhibit low nanomolar renin inhibition (representative compound 9a: IC₅₀ in the low nanomolar range vs. human recombinant renin) [2].

Renin Inhibition Aliskiren Hypertension Process Chemistry

Predicted Boiling Point and Density Differentiation for Scale-Up Engineering

CAS 895240-78-5 has a predicted boiling point of 370.1 ± 27.0 °C and a predicted density of 1.357 ± 0.06 g/cm³ . These computed physical properties differentiate it from the simpler methyl 4-bromo-3-methoxybenzoate (MW 245.07 g/mol, predicted lower boiling point) and inform solvent selection, distillation feasibility, and safety assessments during scale-up. The relatively high boiling point (370 °C) indicates that this compound is amenable to high-temperature reactions without significant volatilization loss, while the density >1.3 g/cm³ places it among denser-than-water organic liquids, relevant for phase-separation and work-up protocol design.

Process Chemistry Scale-Up Physical Property Prediction

Best-Fit Application Scenarios for Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester (CAS 895240-78-5)


Aliskiren Generic API Intermediate Manufacturing

CAS 895240-78-5 serves as a direct precursor to the 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene intermediate described in US Patent 2013/0225841 A1 for aliskiren synthesis [1]. Its para-bromine enables metal-halogen exchange for fragment coupling, while the methyl ester provides a masked carboxyl handle for late-stage elaboration. The documented 98% purity grade (Leyan) supports GMP-like intermediate procurement for ANDA filers developing generic aliskiren processes. The compound's validated role in a commercial drug synthesis pathway reduces regulatory uncertainty compared to non-precedented building blocks.

Renin Inhibitor Structure-Activity Relationship (SAR) Programs

The 4-methoxy-3-(3-methoxypropoxy)benzyl pharmacophore, directly accessible from CAS 895240-78-5, is a core substructure in low-nanomolar renin inhibitors as demonstrated by Yamaguchi et al. (2010) [2]. Medicinal chemistry teams pursuing novel renin inhibitors can use CAS 895240-78-5 as a diversification point: the methyl ester can be reduced to the benzyl alcohol, converted to the benzyl bromide, and coupled to various P1-P3 peptide isostere fragments. The orthogonally reactive para-bromine and protected carboxylate enable sequential functionalization without protecting group manipulation.

Fragment-Based Drug Design Using Bromobenzoate Scaffolds

The combination of a para-bromine (for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling) and a methyl ester (for amide formation or hydrolysis) in CAS 895240-78-5 makes it a versatile fragment for parallel library synthesis [3]. The 3-methoxypropoxy chain provides additional conformational flexibility and hydrogen-bond acceptor capacity (4 H-bond acceptors total) [3], which can be exploited for target engagement. Its computed TPSA of 44.8 Ų and XLogP3 of 2.6 place it within favorable drug-like property space for fragment elaboration.

Process Chemistry Route Scouting for Protected Benzoate Intermediates

For process R&D groups evaluating synthetic routes to poly substituted benzoate esters, CAS 895240-78-5 offers a unique combination of a chemically inert terminal methoxy group and a reactive aryl bromide [1]. This contrasts with the bromopropoxy analog (CAS 343308-46-3), where the terminal alkyl bromide competes with the aryl bromide under nucleophilic or organometallic conditions. The predicted boiling point of 370 °C and density of 1.357 g/cm³ inform reactor design and work-up protocols during scale-up, while the 98% commercial purity enables direct use without additional purification.

Quote Request

Request a Quote for Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.